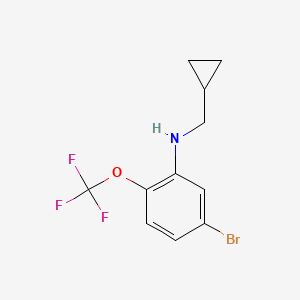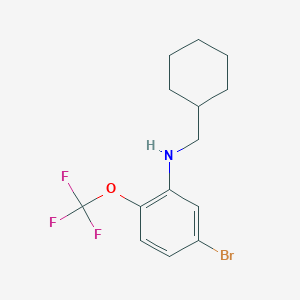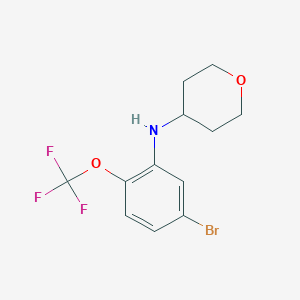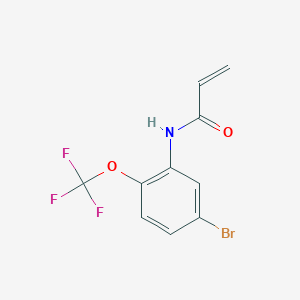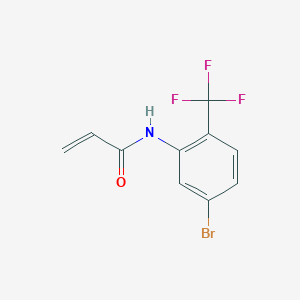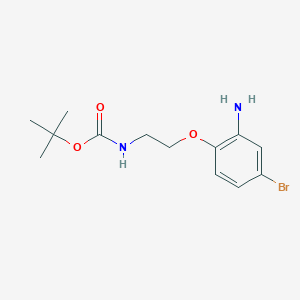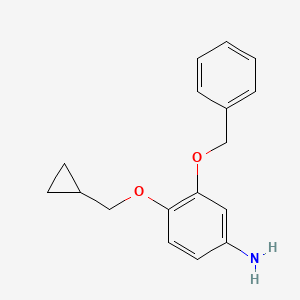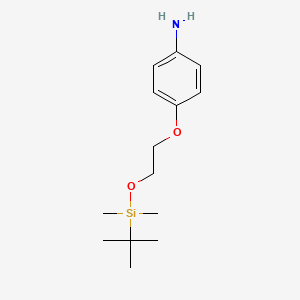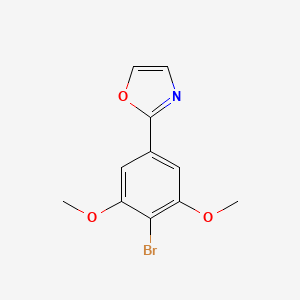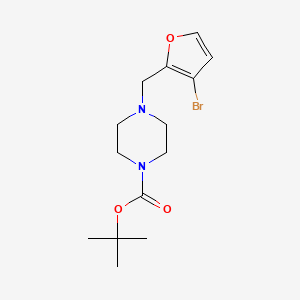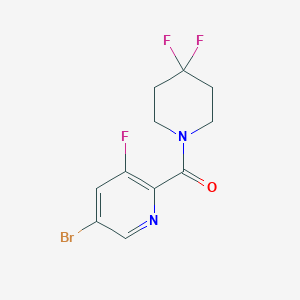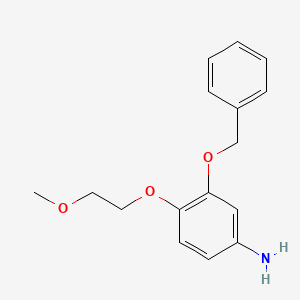
3-(Benzyloxy)-4-(2-methoxyethoxy)aniline
Descripción general
Descripción
3-(Benzyloxy)-4-(2-methoxyethoxy)aniline: is an organic compound characterized by the presence of a benzyloxy group, a methoxyethoxy group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, benzyl chloride, and 2-methoxyethanol.
Step 1 - Benzylation: Aniline is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylaniline.
Step 2 - Etherification: The N-benzylaniline is then subjected to etherification with 2-methoxyethanol in the presence of an acid catalyst like sulfuric acid to introduce the methoxyethoxy group.
Step 3 - Deprotection: Finally, the benzyl group is removed under hydrogenation conditions using a palladium catalyst to yield the target compound, this compound.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Probes: Utilized in the design of molecular probes for studying biological systems.
Industry:
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Dyes and Pigments: Used as a precursor in the synthesis of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism by which 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and methoxyethoxy groups can enhance its binding affinity and selectivity towards molecular targets.
Catalytic Processes: In catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species.
Comparación Con Compuestos Similares
3-(Benzyloxy)aniline: Lacks the methoxyethoxy group, making it less versatile in certain applications.
4-(2-Methoxyethoxy)aniline: Lacks the benzyloxy group, which may reduce its effectiveness in specific reactions.
Uniqueness:
3-(Benzyloxy)-4-(2-methoxyethoxy)aniline is unique due to the presence of both benzyloxy and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications.
Propiedades
IUPAC Name |
4-(2-methoxyethoxy)-3-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-9-10-19-15-8-7-14(17)11-16(15)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIXSCPFZVJRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine](/img/structure/B8163382.png)
![3-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)azetidine](/img/structure/B8163386.png)
